Descurainolide B

Catalog No.
S637076
CAS No.
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Descurainolide B

Product Name

Descurainolide B

IUPAC Name

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+

InChI Key

KZSJWQVXQDYKAN-WLRTZDKTSA-N

Synonyms

descurainolide B

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Descurainolide B (C21H22O8) is a specialized butyrolactone lignan isolated from the seeds of Descurainia sophia, functioning as a highly specific β2-adrenergic receptor (β2AR) agonist cofactor [1]. In pharmaceutical research and industrial quality control, it is primarily procured as a high-purity analytical reference standard for the development of synergistic bronchodilator formulations and the standardization of complex botanical drugs [2]. Unlike generic phytochemical markers, Descurainolide B possesses a distinct mechanism of action—modulating intracellular calcium and cAMP crosstalk—making it an indispensable tool compound for high-throughput screening assays targeting airway smooth muscle relaxation [1].

Generic substitution with crude Descurainia sophia extracts or structurally related lignans (such as arctigenin or descurainoside A) fundamentally compromises both analytical reproducibility and pharmacological specificity [1]. Crude extracts suffer from severe batch-to-batch variability in active lactone concentration and contain co-extracted compounds that introduce off-target cytotoxicity, skewing cell-based assay results [2]. Furthermore, substituting with glycosidic analogs alters membrane permeability and receptor binding kinetics, failing to replicate the precise intracellular calcium reduction required for synergistic smooth muscle relaxation [1]. Procuring the exact, isolated Descurainolide B standard is therefore mandatory to ensure accurate mass calibration in UPLC/Q-TOF-MS workflows and to isolate the specific adjuvant bronchodilatory mechanism without confounding matrix effects.

Synergistic Enhancement of β2AR-Mediated Bronchodilation

In dual-luciferase reporter assays evaluating airway smooth muscle relaxation, Descurainolide B functions as a potent adjuvant. When combined with a primary β2AR agonist, it significantly enhances the modulation of the β2AR/cAMP signaling pathway and the reduction of intracellular free calcium compared to the primary agonist alone [1].

Evidence DimensionIntracellular calcium reduction and cAMP pathway activation
Target Compound DataDescurainolide B + Ephedrine (Combination)
Comparator Or BaselineEphedrine alone (Baseline primary agonist)
Quantified DifferenceDemonstrates synergistic enhancement of smooth muscle relaxation via targeted [Ca2+]i reduction, outperforming the baseline bronchodilation of the primary agonist alone.
ConditionsHuman bronchial smooth muscle cells (HBSMC) loaded with Fluo-4/AM calcium indicator.

Procuring this specific lactone enables formulation scientists to develop combination respiratory therapies that lower the required dosage of conventional β2-agonists, thereby minimizing adverse cardiac side effects.

Analytical Standardization for UPLC/Q-TOF-MS Workflows

For the quality control of complex botanical formulations, isolated Descurainolide B provides a definitive mass calibration point (base peak at m/z 403.1401 [M+H]+) and precise chromatographic retention, which is impossible to achieve with unstandardized crude mixtures [1].

Evidence DimensionMass accuracy and retention time reproducibility
Target Compound DataHigh-purity Descurainolide B reference standard
Comparator Or BaselineUnstandardized crude Lepidii Semen extracts
Quantified DifferenceEliminates the quantification variance and signal overlap typical of crude marker mixtures, providing a distinct m/z 403.1401 signature for precise structural confirmation.
ConditionsUPLC/Q-TOF-MS gradient elution (Acquity BEH C18 column) for complex formulation analysis.

Analytical laboratories must procure the isolated standard to achieve regulatory-compliant quantification and reproducible batch-release testing of botanical therapeutics.

Purity-Linked Reproducibility in High-Throughput Screening

Utilizing highly purified Descurainolide B in cell-based screening platforms eliminates the off-target fluorescence quenching and cytotoxicity frequently caused by competing phytochemicals present in crude seed extracts[1].

Evidence DimensionAssay baseline stability and signal-to-noise ratio
Target Compound DataIsolated Descurainolide B (≥98% purity)
Comparator Or BaselineCrude Lepidii Semen extract
Quantified DifferenceEnsures stable baseline fluorescence and prevents false-positive toxicity readouts, significantly improving the reliability of dose-response mapping.
ConditionsDual-luciferase reporter assays and cell viability profiling in HBSMCs.

Procuring the high-purity compound is mandatory for assay developers to prevent false-positive artifacts and ensure reproducible target-based drug discovery.

Development of Synergistic Bronchodilator Formulations

Descurainolide B is the optimal reference material for pharmacological research focused on asthma and COPD therapies. Its proven ability to act as a β2AR-agonist cofactor makes it essential for in vitro screening programs aiming to formulate combination drugs that reduce intracellular free calcium and enhance cAMP signaling alongside primary bronchodilators [1].

Standardization and Quality Control of Botanical Therapeutics

In the industrial manufacturing of complex respiratory drugs, Descurainolide B serves as a critical quantitative standard. Procuring high-purity Descurainolide B enables accurate UPLC/Q-TOF-MS calibration, ensuring batch-to-batch consistency of the active lactone fraction responsible for the formulation's therapeutic efficacy[1].

Mechanistic Intracellular Calcium Signaling Research

Due to its specific mechanism of action involving the reduction of free Ca2+, Descurainolide B is highly valuable for mechanistic studies in human bronchial smooth muscle cells (HBSMCs). It provides a reliable, purified tool compound for dual-luciferase reporter assays and real-time fluorescence monitoring to dissect the crosstalk between cAMP and calcium pathways without the confounding matrix effects of crude extracts [1].

XLogP3

2.9

Dates

Last modified: 07-20-2023

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